![molecular formula C64H97N17O23S2 B13814435 (2S)-2-[[(2S)-2-[[(3R,6S,9S,15S,18S,21R)-21-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-6-(3-amino-3-oxopropyl)-9-(2-carboxyethyl)-18-(carboxymethyl)-15-methyl-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B13814435.png)
(2S)-2-[[(2S)-2-[[(3R,6S,9S,15S,18S,21R)-21-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-6-(3-amino-3-oxopropyl)-9-(2-carboxyethyl)-18-(carboxymethyl)-15-methyl-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S)-2-[[(2S)-2-[[(3R,6S,9S,15S,18S,21R)-21-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-6-(3-amino-3-oxopropyl)-9-(2-carboxyethyl)-18-(carboxymethyl)-15-methyl-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid is a complex peptide with a highly specific sequence of amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps of peptide coupling reactions. Each amino acid residue is sequentially added to the growing peptide chain using specific coupling reagents and protecting groups to ensure the correct sequence and structure. The reaction conditions typically involve:
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)
Protecting Groups: Fmoc (9-fluorenylmethyloxycarbonyl) for the amino group, t-butyl for the carboxyl group
Industrial Production Methods
Industrial production of such complex peptides often employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur-containing amino acids can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products of these reactions include modified peptides with altered functional groups, such as disulfide-linked peptides or peptides with alkylated amino groups.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications in targeting specific proteins or pathways involved in diseases.
Industry: Utilized in the development of peptide-based materials and sensors.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence allows it to bind with high specificity and affinity to these targets, modulating their activity. The pathways involved can include inhibition of enzymatic activity or blocking receptor-ligand interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(2S)-2-[[(2S)-2-[[(3R,6S,9S,15S,18S,21R)-21-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-6-(3-amino-3-oxopropyl)-9-(2-carboxyethyl)-18-(carboxymethyl)-15-methyl-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid analogs with slight variations in the amino acid sequence.
Peptide-based drugs: Similar in structure but designed for specific therapeutic targets.
Uniqueness
This compound’s uniqueness lies in its specific amino acid sequence, which confers unique binding properties and biological activity. Its complex structure allows for precise interactions with molecular targets, making it a valuable tool in research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C64H97N17O23S2 |
|---|---|
Poids moléculaire |
1536.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(3R,6S,9S,15S,18S,21R)-21-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-6-(3-amino-3-oxopropyl)-9-(2-carboxyethyl)-18-(carboxymethyl)-15-methyl-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C64H97N17O23S2/c1-29(2)50(79-58(97)36(14-17-44(66)83)72-47(86)26-69-54(93)35(65)23-33-10-12-34(82)13-11-33)63(102)81-21-8-9-43(81)62(101)75-39(20-22-105-7)57(96)78-42-28-106-27-41(60(99)71-32(6)53(92)80-51(30(3)4)64(103)104)77-56(95)38(15-18-45(67)84)74-55(94)37(16-19-48(87)88)73-46(85)25-68-52(91)31(5)70-59(98)40(24-49(89)90)76-61(42)100/h10-13,29-32,35-43,50-51,82H,8-9,14-28,65H2,1-7H3,(H2,66,83)(H2,67,84)(H,68,91)(H,69,93)(H,70,98)(H,71,99)(H,72,86)(H,73,85)(H,74,94)(H,75,101)(H,76,100)(H,77,95)(H,78,96)(H,79,97)(H,80,92)(H,87,88)(H,89,90)(H,103,104)/t31-,32-,35-,36-,37-,38-,39-,40-,41-,42-,43-,50-,51-/m0/s1 |
Clé InChI |
QIDHYKZELZURRU-XJHNVALUSA-N |
SMILES isomérique |
C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSC[C@@H](C(=O)N[C@H](C(=O)N1)CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)CCC(=O)N)CCC(=O)O |
SMILES canonique |
CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSCC(C(=O)NC(C(=O)N1)CC(=O)O)NC(=O)C(CCSC)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)CCC(=O)N)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


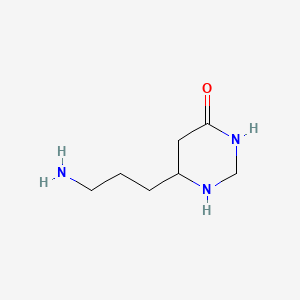
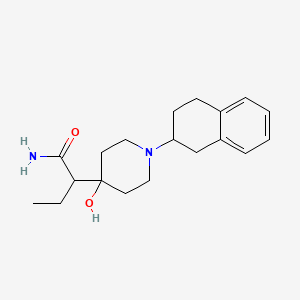
![2-[(2E,6E)-8-hydroxy-3,7-dimethylocta-2,6-dienyl]benzene-1,4-diol](/img/structure/B13814370.png)

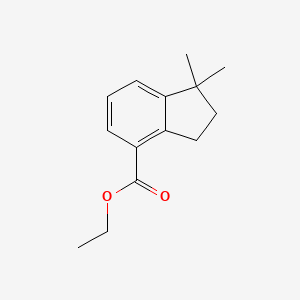

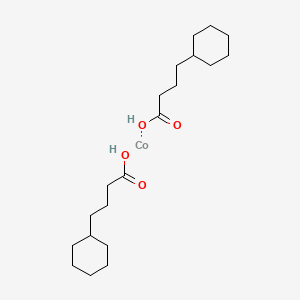
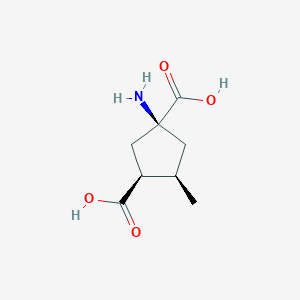
![1-[2-(2-Phenyl-3h-imidazol-4-yl)-ethyl]-piperidine](/img/structure/B13814403.png)
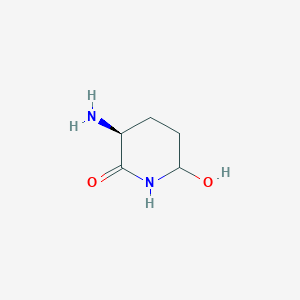
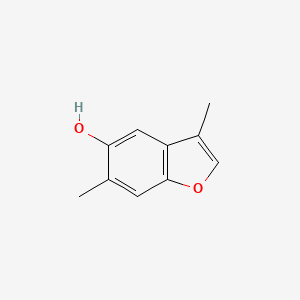
![5-Chloro-2-[[[(4-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13814416.png)


